molecular formula C24H34N4O4S B2513269 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 941962-83-0

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No. B2513269
CAS RN: 941962-83-0
M. Wt: 474.62
InChI Key: NFQGVBVUGWSJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis

The synthesis of polyamides containing uracil and adenine demonstrates the utility of pyrimidine derivatives in creating polymers with potential applications in materials science. These polyamides, with molecular weights ranging from about 1000 to 5000, were found to be water-soluble, indicating their potential use in biocompatible materials and drug delivery systems (M. Hattori & M. Kinoshita, 1979).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized with varying antimicrobial activities. For instance, new pyridothienopyrimidines and pyridothienotriazines exhibited in vitro antimicrobial properties, suggesting the potential of pyrimidine derivatives in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).

Novel Benzodifuranyl and Thiazolopyrimidines

Research into novel benzodifuranyl and thiazolopyrimidines derived from natural products like visnaginone and khellinone has led to the discovery of compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This highlights the potential of structurally complex pyrimidine derivatives in medicinal chemistry and drug design (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antioxidant Activities

The development of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine, has been explored for their antioxidant activities. This research avenue suggests the relevance of pyrimidine derivatives in searching for new antioxidant agents, potentially applicable in treating oxidative stress-related diseases (K. Mohamed & E. H. El-Sayed, 2019).

Heterocyclic System Synthesis

The use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems showcases the synthetic versatility of pyrimidine and its derivatives. These systems are crucial in developing pharmacologically active compounds, emphasizing the compound's potential application in synthetic organic chemistry and drug development (R. Toplak, J. Svete, S. Grdadolnik, & B. Stanovnik, 1999).

Biochemical Analysis

Biochemical Properties

4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 7A (PDE7A). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), a crucial step in signal transduction pathways . By inhibiting PDE7A, the compound increases intracellular levels of cAMP, thereby modulating various cellular processes.

Cellular Effects

The effects of This compound on cells are profound. It influences cell signaling pathways by elevating cAMP levels, which can lead to changes in gene expression and cellular metabolism. This compound has been shown to affect various cell types, including immune cells, where it can modulate inflammatory responses and cytokine production . Additionally, it impacts neuronal cells by influencing neurotransmitter release and synaptic plasticity.

Molecular Mechanism

At the molecular level, This compound exerts its effects primarily through the inhibition of PDE7A. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions . The compound’s binding interactions with PDE7A are characterized by high affinity and specificity, making it a potent inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in cAMP levels, with corresponding long-term effects on cellular function . These effects include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At low doses, the compound effectively inhibits PDE7A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE7A and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.

properties

IUPAC Name

4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGVBVUGWSJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.